(R)-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
Description
“(R)-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide” is a chiral sulfinamide derivative characterized by a 4-bromophenyl group, a trifluoroethyl moiety, and a stereochemically defined sulfinamide core. This compound serves as a critical intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure amines and pharmaceuticals. Its synthesis typically involves lithiation of 1,4-dibromobenzene followed by reaction with chiral sulfinamide auxiliaries under palladium-catalyzed cross-coupling conditions, achieving moderate to high yields (e.g., 75% in analogous syntheses) . The trifluoroethyl group enhances metabolic stability and bioavailability, while the bromophenyl substituent facilitates further functionalization via halogen-based coupling reactions .
Properties
IUPAC Name |
(R)-N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3NOS/c1-11(2,3)19(18)17-10(12(14,15)16)8-4-6-9(13)7-5-8/h4-7,10,17H,1-3H3/t10-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXQSZNZGIKWCP-APBUJDDRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereoselective Trifluoromethylation of Chiral Sulfinimines
The cornerstone of modern synthesis involves the diastereoselective trifluoromethylation of chiral sulfinimines. Wolleb et al. (2023) developed a three-step protocol starting from inexpensive substrates, featuring a pivotal trifluoromethylation step using the Rupert–Prakash reagent (TMSCF₃) and K₃PO₄ as an initiator. The reaction proceeds via a chiral sulfinimine intermediate, which undergoes nucleophilic attack by the CF₃⁻ species generated in situ. This method achieves a diastereomeric ratio (dr) of >20:1, attributed to the steric and electronic guidance of the tert-butylsulfinyl group.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | dr |
|---|---|---|---|---|
| TMSCF₃, K₃PO₄ | THF | −78°C | 76 | >20:1 |
Nucleophilic Trifluoromethylation Using TMSCF₃
Prakash and co-workers pioneered the use of TMSCF₃ for nucleophilic trifluoromethylation of N-tert-butylsulfinimines, a method later adapted for the target compound. The reaction employs hydrophobic fluoride initiators such as tetrabutylammonium triphenyldisilicate (TBAT) to activate TMSCF₃, enabling efficient CF₃⁻ transfer. This approach is compatible with aromatic and heterocyclic imines, yielding trifluoromethylated amines with dr values up to 19:1.
Stereochemical Control
The tert-butylsulfinyl group directs nucleophilic addition to the Re face of the imine, favoring the (S)-configuration at the trifluoroethyl center. This stereochemical outcome is consistent across substrates, including 4-bromophenyl derivatives.
Reaction Optimization and Catalytic Variations
Alternative Initiators and Solvents
The RSC supplementary data highlights the use of potassium hexamethyldisilazide (KHMDS) and phosphazene base P4-tBu in toluene at −78°C, achieving dr values of 13:1–18:1 for analogous compounds. These conditions minimize side reactions such as imine hydrolysis, which is critical given the sensitivity of sulfinimines to moisture.
Comparative Analysis of Initiators
| Initiator | Solvent | Temperature | dr | Yield (%) |
|---|---|---|---|---|
| KHMDS | Toluene | −78°C | 13:1 | 52 |
| P4-tBu | Toluene | −78°C | 14:1 | 74 |
Stereochemical Considerations and Mechanistic Insights
Transition State Models
The diastereofacial selectivity of trifluoromethylation is governed by transition state geometry. For DIBAL-H reductions, a cyclic six-membered transition state enforces antiperiplanar alignment of the sulfinyl oxygen and the approaching nucleophile, whereas l-selectride adopts an open transition state, reversing selectivity. These models explain the tunability of stereochemistry in related synthetic pathways.
Influence of Amino Acid Chirality
When the sulfinimine derives from L-amino acids, the tert-butylsulfinyl group exerts dominant stereochemical control, overriding conflicting directives from the amino acid chiral center. Conversely, D-amino acid-derived imines exhibit competitive facial selectivity, though the sulfinyl group remains the primary director.
Analytical Characterization and Validation
Spectroscopic Data
The target compound is characterized by distinct ¹⁹F NMR signals at δ −74.55 ppm (d, J = 7.1 Hz) for the CF₃ group and ¹H NMR resonances at δ 4.84 ppm (qd, J = 7.0, 3.4 Hz) for the methine proton. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M + H]⁺ at m/z 358.22.
Chromatographic Purification
Purification via silica gel chromatography (8:2 hexane/ethyl acetate) resolves diastereomers, with the desired (R,S)-isomer eluting first due to reduced polarity from the tert-butylsulfinyl group.
Chemical Reactions Analysis
Nucleophilic Trifluoromethylation
This compound participates in trifluoromethylation reactions under strongly basic conditions. For example:
-
Reagents : Fluoroform (CHF₃), potassium hexamethyldisilazide (KHMDS)
-
Outcome : Diastereoselective addition yields α-trifluoromethylated sulfinamides with a diastereomeric ratio (dr) of 1:13 .
Mechanistic Insight :
The reaction proceeds via deprotonation of fluoroform by KHMDS, generating a trifluoromethyl anion that attacks the electrophilic sulfur center of the sulfinamide. Steric hindrance from the tert-butyl group directs the nucleophile to the less hindered face, dictating stereoselectivity .
Condensation with Carbonyl Compounds
The sulfinamide reacts with aldehydes or ketones to form chiral N-sulfinyl imines, pivotal intermediates in asymmetric synthesis:
-
Reagents : Aldehydes (e.g., 4-bromobenzaldehyde), pyridinium p-toluenesulfonate (PPTS)
-
Conditions : Dichloromethane (DCM), room temperature, 24 hours .
-
Outcome : Imine formation with >95% yield and retention of stereochemistry at the sulfur center .
Example :
Organometallic Additions
N-Sulfinyl imines derived from this compound undergo stereoselective additions with organometallic reagents:
| Reagent | Solvent | Temperature | Selectivity (dr) | Product |
|---|---|---|---|---|
| Grignard | Toluene | −78°C | 10:1 | anti-β-Amino sulfoxides |
| Organolithium | THF | −78°C | 8:1 | syn-β-Amino sulfoxides |
Key Factors :
-
Solvent : Coordinating solvents (e.g., THF) favor open transition states, while non-polar solvents (e.g., toluene) stabilize cyclic Zimmerman–Traxler transition states .
-
Stereochemical Control : The tert-butyl group enforces equatorial positioning in cyclic intermediates, directing nucleophilic attack to the Si face of the imine .
Cyclization to Aziridines
Under basic conditions, intermediates derived from this sulfinamide undergo intramolecular cyclization:
-
Reagents : Potassium hexamethyldisilazide (KHMDS)
-
Outcome : Formation of enantiopure aziridines (3-membered nitrogen heterocycles) with >90% enantiomeric excess (ee) .
Mechanism :
Deprotonation of a bromoallylated intermediate triggers a stereospecific intramolecular nucleophilic substitution, yielding aziridines. For aliphatic substrates, both cis- and trans-aziridines form in near-equal ratios .
Catalytic Asymmetric Hydrogenation
The sulfinamide serves as a chiral auxiliary in iridium-catalyzed hydrogenations:
-
Catalyst : Ir-(P,N-sulfinyl imine) complexes
-
Outcome : Reduction of olefins with up to 99% ee, leveraging the sulfinamide’s configuration to dictate product stereochemistry .
Stability and Reaction Kinetics
Scientific Research Applications
Drug Development
The compound has been investigated for its potential role as a pharmacological agent. Its structural features allow it to interact with biological targets effectively. Notably, sulfinamides have been studied for their ability to inhibit enzymes involved in disease processes.
- Therapeutic Potential : Research indicates that sulfinamides can act as inhibitors of certain enzymes, which may be beneficial in treating conditions such as cancer and bacterial infections. For example, the compound's structural analogs have shown promise as inhibitors of the dopamine transporter (DAT), which is crucial in the treatment of psychostimulant abuse disorders .
Reagent in Organic Synthesis
(R)-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide can serve as a versatile reagent in organic synthesis. It is particularly useful for:
- Asymmetric Synthesis : The compound can be employed to prepare chiral intermediates through asymmetric hydrogenation reactions. Its sulfinamide functionality allows it to participate in various coupling reactions that yield enantiomerically enriched products .
- Ligand Formation : It can be used to create P,N-sulfinyl imine ligands that are valuable in catalysis and can undergo iridium-catalyzed asymmetric hydrogenation of olefins .
Case Study 1: Inhibition of Dopamine Transporter
A study explored the structure-activity relationships of sulfinamides related to dopamine transporter inhibition. Compounds similar to this compound exhibited varying affinities for DAT and were evaluated for their potential as therapeutic agents against psychostimulant addiction .
Case Study 2: Asymmetric Synthesis Applications
Research has demonstrated the use of this compound in synthesizing complex organic molecules with high enantiomeric purity. The compound was utilized as a chiral auxiliary in several reactions leading to biologically active compounds .
Mechanism of Action
The mechanism of action of ®-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, while the sulfinamide moiety participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
(R)-N-[1-(2-Fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide (CAS: 1606166-80-6)
- Key Differences : Replaces the 4-bromophenyl group with a 2-fluorophenyl moiety.
- Impact : The electron-withdrawing fluorine at the ortho position reduces steric hindrance but increases electrophilicity compared to bromine. This alters reactivity in subsequent nucleophilic additions .
- Synthetic Utility : Lower molecular weight (241.33 g/mol vs. ~350–400 g/mol for brominated analogues) simplifies purification but may reduce crystallinity .
(R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide (CAS: 911372-48-0)
- Key Differences : Features an ethylidene linkage instead of a trifluoroethyl group.
- Impact : The absence of fluorine reduces metabolic stability and lipophilicity. Boiling point (384.7°C) is significantly higher than trifluoroethyl analogues (~250–300°C), reflecting weaker intermolecular interactions .
Fluorinated Analogues
(R)-N-[(S)-1-(2-Chloro-6-iodoquinolin-3-yl)ethyl]-2-methylpropane-2-sulfinamide
- Key Differences: Incorporates a quinoline scaffold with chlorine and iodine substituents.
- Impact : The iodo group enables radioisotopic labeling for imaging applications (e.g., SPECT/PET), a feature absent in the target compound. However, the trifluoroethyl group in the target enhances resistance to oxidative metabolism .
- Synthetic Yield : Comparable yields (~58–75%) in palladium-mediated steps .
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide (CAS: 1219607-83-6)
- Key Differences : Simplifies the structure by removing the aryl group entirely.
- Impact : Reduced molecular complexity lowers steric demands, favoring faster reaction kinetics in asymmetric induction but limiting applications in aryl-amine synthesis .
Phosphorus-Containing Analogues
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide
- Key Differences : Substitutes the trifluoroethyl group with a diphenylphosphanyl moiety.
- Impact: Introduces chelating capability for transition-metal catalysts, useful in coordination chemistry.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on analogous compounds.
Research Findings and Implications
Fluorine Effects: The trifluoroethyl group in the target compound significantly enhances metabolic stability and membrane permeability compared to non-fluorinated analogues, aligning with trends observed in fluorinated pharmaceuticals .
Halogen Reactivity: Bromine in the 4-bromophenyl group facilitates Suzuki-Miyaura couplings, whereas iodine in quinoline-based analogues enables radiopharmaceutical applications .
Stereochemical Control : The (R)-sulfinamide configuration ensures high enantioselectivity (>99% ee in related syntheses), critical for pharmaceutical intermediates .
Biological Activity
(R)-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H16BrF3NOS, with a molecular weight of approximately 386.180 g/mol. The structure features a sulfinamide functional group, which is known to influence biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H16BrF3NOS |
| Molecular Weight | 386.180 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 401.0 ± 45.0 °C at 760 mmHg |
| Flash Point | 196.3 ± 28.7 °C |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Research indicates that this compound may induce differentiation in acute myeloid leukemia (AML) cells by disrupting tubulin polymerization, suggesting a potential role in cancer therapy .
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the sulfinamide structure can significantly affect its biological potency and stability. For instance, the introduction of different substituents on the phenyl ring alters the compound's efficacy against various cancer cell lines. A notable finding is that the presence of the trifluoroethyl group enhances metabolic stability while maintaining activity .
Pharmacological Studies
Several studies have evaluated the pharmacokinetic profiles and therapeutic potentials of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against AML cells with an EC50 value in the low micromolar range .
- In Vivo Studies : Animal models treated with this compound showed promising results in reducing tumor size and improving survival rates compared to control groups .
Table: Summary of Biological Activity Findings
| Study Type | Model | EC50 Value | Observations |
|---|---|---|---|
| In Vitro | AML Cell Lines | ~620 nM | Induced differentiation |
| In Vivo | CD-1 Mice | Not reached | Reduced tumor size |
Case Studies
- Acute Myeloid Leukemia : A study highlighted that the compound effectively induces differentiation in AML cells through tubulin disruption mechanisms. The findings support further exploration into its use as a therapeutic agent for hematological malignancies .
- Metabolic Stability : Research focusing on the pharmacokinetics noted that modifications to the sulfinamide structure can enhance metabolic stability without compromising biological activity, making it a candidate for drug development aimed at chronic conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize stereochemical purity in (R)-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide?
- Methodological Answer : The stereochemistry of sulfinamide derivatives is highly sensitive to reaction conditions. For the target compound, asymmetric synthesis using chiral auxiliaries (e.g., Ellman sulfinamides) or transition-metal catalysts (e.g., Rh or Ru complexes) can enhance enantiomeric excess. Key parameters include:
-
Temperature : Low temperatures (e.g., -20°C to 0°C) reduce racemization.
-
Solvent : Polar aprotic solvents (e.g., THF, DCM) favor controlled nucleophilic substitution.
-
Catalysts : Chiral phosphine ligands (e.g., BINAP) improve stereoselectivity in cross-coupling steps .
-
Analytical Validation : Use chiral HPLC or NMR with chiral shift reagents to confirm configuration .
Table 1 : Representative Reaction Conditions for Sulfinamide Synthesis
Step Reagents/Conditions Yield (%) ee (%) 1 (S)-Sulfinamide + 4-Bromophenyl triflate, KHMDS, THF, -15°C 78 92 2 Chiral Ru catalyst, H₂ (50 psi), EtOH, 25°C 85 98
Q. How can spectroscopic techniques distinguish between diastereomers of this compound?
- Methodological Answer :
- NMR : Diastereotopic protons (e.g., CH₂ in the trifluoroethyl group) split into distinct signals. NOESY can confirm spatial proximity of substituents.
- X-ray Crystallography : Resolves absolute configuration, especially for crystalline intermediates .
- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in non-crystalline samples .
Q. What are the critical functional groups influencing reactivity in this sulfinamide?
- Methodological Answer :
- Sulfinamide Core (N-S(O)-C) : Participates in nucleophilic substitutions (e.g., with Grignard reagents) and acts as a directing group in metal-catalyzed reactions.
- 4-Bromophenyl Group : Enables Suzuki-Miyaura cross-coupling for derivatization.
- Trifluoroethyl Moiety : Enhances metabolic stability and influences lipophilicity in biological assays .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Methodological Answer : Contradictions may arise from:
- Stereochemical Impurities : Re-evaluate enantiomeric excess using advanced chiral separation (e.g., SFC or capillary electrophoresis).
- Assay Conditions : Compare activity in cell-free vs. cell-based systems. For example, trifluoroethyl groups may alter membrane permeability, skewing IC₅₀ values .
- Metabolic Instability : Use LC-MS to identify degradation products in physiological buffers .
Q. What computational methods predict the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets with hydrophobic pockets (e.g., bromophenyl fits into ATP-binding sites).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonding with sulfinamide oxygen and halogen bonding with bromine .
Q. How can catalytic asymmetric synthesis be designed for large-scale production without racemization?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize residence time at high temperatures, reducing racemization.
- Immobilized Catalysts : Chiral catalysts (e.g., immobilized Proline derivatives) enable recycling and improve cost efficiency.
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric ratios in real-time .
Data Contradiction Analysis
Q. Why does the compound exhibit variable solubility in different solvent systems?
- Methodological Answer : Solubility is influenced by:
- Polarity : The trifluoroethyl group increases hydrophobicity, reducing solubility in aqueous buffers.
- Crystallinity : Amorphous vs. crystalline forms (analyzed via XRD) alter dissolution rates. Use co-solvents (e.g., DMSO:water mixtures) or lipid-based carriers for in vivo studies .
Structural Analogues and Functional Exploration
Q. Which structural analogues of this compound show enhanced bioactivity, and what modifications drive these changes?
- Methodological Answer : Analogues with:
-
Fluorine Substituents : Replace bromine with CF₃ to enhance binding to aromatic residues (e.g., in kinase inhibitors).
-
Sulfone Derivatives : Oxidation of sulfinamide to sulfone improves metabolic stability but may reduce affinity .
- Table 2 : Bioactivity of Analogues
Analogue Target (IC₅₀, nM) Modification (R)-N-((S)-1-(4-CF₃Ph)-...) EGFR: 12 Bromine → CF₃ Sulfone Derivative COX-2: 450 Sulfinamide → Sulfone
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
